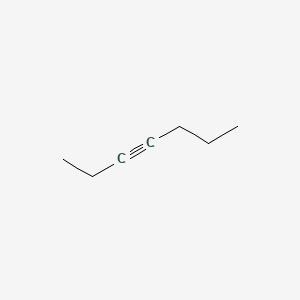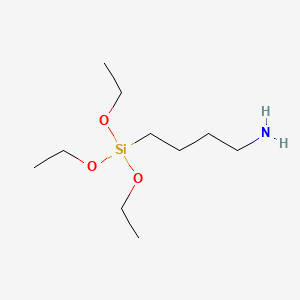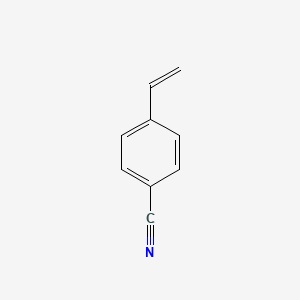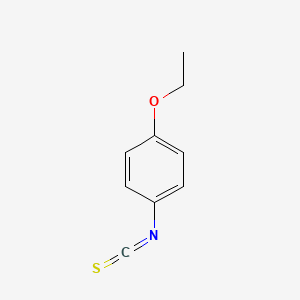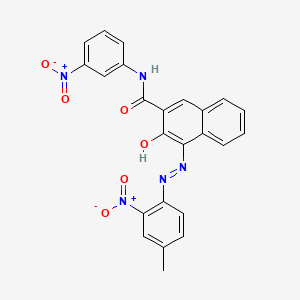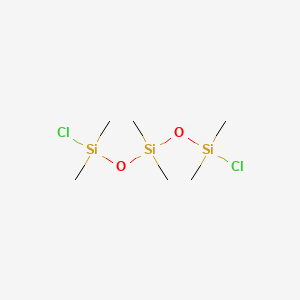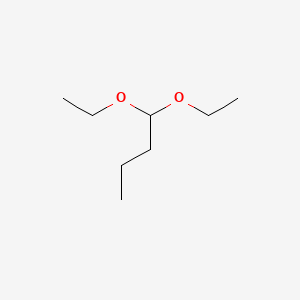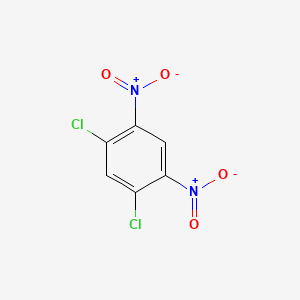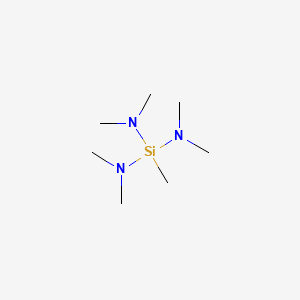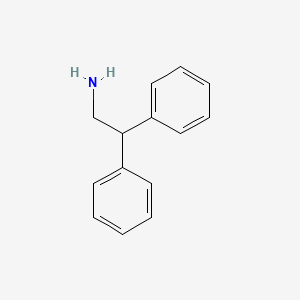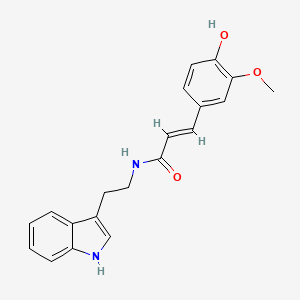
Nb-Feruloyltryptamine
Overview
Description
Nb-Feruloyltryptamine is an organic compound belonging to the class of hydroxycinnamic acids and derivatives. It is characterized by the presence of a feruloyl group attached to the nitrogen atom of a tryptamine core. The compound’s IUPAC name is (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide .
Mechanism of Action
Target of Action
Nb-Feruloyltryptamine is a natural product used for research related to life sciences
Mode of Action
Biochemical Pathways
This compound is a hydroxycinnamic acid . It is synthesized through a reaction between Ferulic Acid and Tryptamine . Tryptophan decarboxylase, which catalyzes the synthesis of tryptamine, strictly regulates the flux of carbon and nitrogen from the tryptophan pool into the indolamine pathway . .
Result of Action
It has been suggested that this compound may have antioxidant, anti-inflammatory, and antimicrobial effects . It may also have neuroprotective and antitumor activities .
Action Environment
It is known that tryptamine, a precursor of this compound, accumulates to high levels in the reproductive organs of many plant species . This suggests that the action of this compound may be influenced by the plant’s environment and physiological state.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nb-Feruloyltryptamine is typically synthesized through chemical synthesis methods. The process involves the reaction of ferulic acid with tryptamine under appropriate reaction conditions. The specific steps include:
Ferulic Acid Activation: Ferulic acid is first activated, often by converting it into an acyl chloride using reagents like thionyl chloride.
Coupling Reaction: The activated ferulic acid is then reacted with tryptamine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory methods, scaled up for industrial applications. This involves optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Nb-Feruloyltryptamine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the feruloyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Nb-Feruloyltryptamine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of hydroxycinnamic acid derivatives.
Biology: Investigated for its potential role in plant metabolism and stress responses.
Medicine: Explored for its potential antioxidant and anti-inflammatory properties.
Comparison with Similar Compounds
- N-p-coumaroyltryptamine
- N-feruloylserotonin
- N-feruloyltyramine
Comparison: Nb-Feruloyltryptamine is unique due to its specific combination of a feruloyl group and a tryptamine core. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds. For instance, N-feruloylserotonin has a serotonin core instead of tryptamine, leading to different biological activities .
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-19-12-14(6-8-18(19)23)7-9-20(24)21-11-10-15-13-22-17-5-3-2-4-16(15)17/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRQDNUXWLIWDB-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53905-13-8 | |
| Record name | Nb-Feruloyltryptamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041519 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



